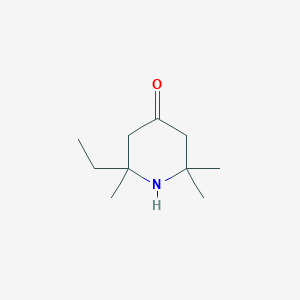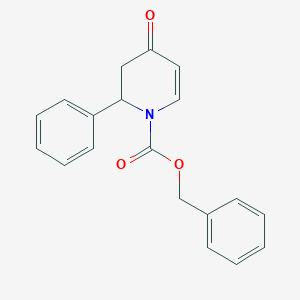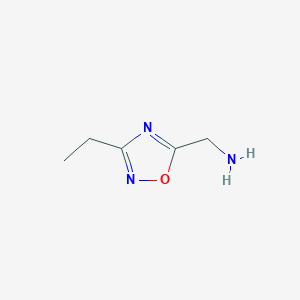
4-(2-乙氧基乙氧基)苯甲酸
描述
“4-(2-Ethoxyethoxy)benzoic acid” is a chemical compound with the CAS Number: 40782-64-7 and a molecular weight of 210.23 . It has a linear formula of C11 H14 O4 .
Molecular Structure Analysis
The molecular structure of “4-(2-Ethoxyethoxy)benzoic acid” contains a total of 29 bonds; 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .
Physical And Chemical Properties Analysis
“4-(2-Ethoxyethoxy)benzoic acid” is a solid at room temperature . More specific physical and chemical properties are not available in the search results.
科学研究应用
Lanthanide Complexes的光物理性质:
- 研究表明,4-苄氧基苯甲酸衍生物,包括类似于4-(2-乙氧基乙氧基)苯甲酸的修饰,用于制备镧系配位化合物。这些化合物展示出受苯甲酸取代基影响的独特光物理性质。这对于开发发光材料(Sivakumar, Reddy, Cowley, & Vasudevan, 2010)具有重要意义。
热化学性质和能量学:
- 对4-烷氧基苯甲酸,包括4-乙氧基苯甲酸的研究已经进行,以了解它们的热化学性质。这项研究对于理解这些化合物的能量方面至关重要,这在各种化学过程中可能是相关的(Silva, Ferreira, & Maciel, 2010)。
用于掺杂聚苯胺:
- 苯甲酸及其衍生物,包括与4-(2-乙氧基乙氧基)苯甲酸相关的结构,已被探索用作聚苯胺的掺杂剂。这项研究对于开发具有特定电学性质的先进材料至关重要(Amarnath & Palaniappan, 2005)。
用于药物释放的偶氮聚合物的开发:
- 类似于4-(2-乙氧基乙氧基)苯甲酸的化合物,如4-{2-[2-(2-羟基乙氧基)乙氧基]乙氧基}苯甲酸,已被用于合成聚(醚-酯)偶氮聚合物。这些聚合物被研究其可生物降解性和在结肠特异性药物释放材料中的潜在应用(Samyn, Kalala, Mooter, & Kinget, 1995)。
超分子液晶网络:
- 涉及4-羧基苯氧基苯甲酸衍生物的研究,类似于4-(2-乙氧基乙氧基)苯甲酸的结构,已经导致超分子液晶网络的开发。这些网络是通过多功能氢键结合分子的自组装构建的,对于材料科学具有重要意义(Kihara, Kato, Uryu, & Fréchet, 1996)。
合成和分子结构研究:
- 苯甲酸衍生物的合成和分子结构,包括与4-(2-乙氧基乙氧基)苯甲酸相关的化合物,已被广泛研究。这些研究有助于我们理解分子相互作用和性质,对于化学工程和材料科学应用至关重要(Zaltariov, Cojocaru, Shova, Săcărescu, & Cazacu, 2016)。
安全和危害
作用机制
Target of Action
It’s worth noting that benzoic acid derivatives, such as this compound, are often involved in interactions with various proteins and enzymes .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets, leading to changes in their function . For instance, some benzoic acid derivatives have been found to exhibit antioxidant and antibacterial properties .
Pharmacokinetics
For instance, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Benzoic acid derivatives have been found to exhibit antioxidant and antibacterial properties . These properties suggest that the compound could potentially protect cells from oxidative stress and inhibit the growth of bacteria.
属性
IUPAC Name |
4-(2-ethoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCMOTIDHJISLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520992 | |
| Record name | 4-(2-Ethoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethoxy)benzoic acid | |
CAS RN |
40782-64-7 | |
| Record name | 4-(2-Ethoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)



![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)



![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)


